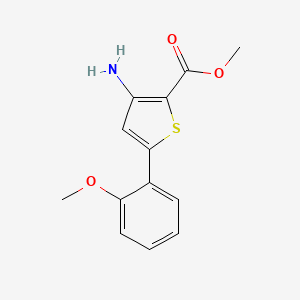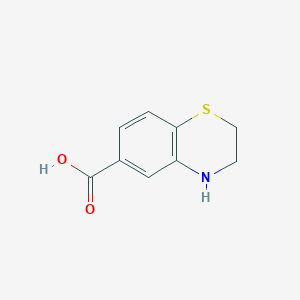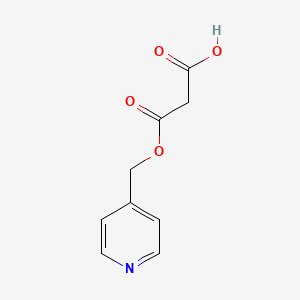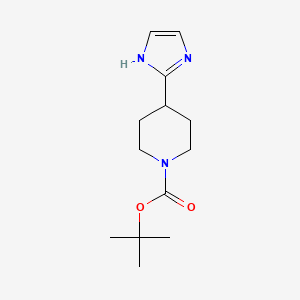
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(N)C=C(C2=CC=C(OC)C=C2)S1 . This indicates that the molecule contains a thiophene ring with a carboxylate group, an amino group, and a methoxyphenyl group attached .
Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives like Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate are pivotal in the development of organic semiconductors . These compounds are used to create materials with semiconducting properties that are essential for organic field-effect transistors (OFETs). Their unique electronic properties make them suitable for use in the fabrication of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .
Corrosion Inhibitors
In industrial chemistry, thiophene compounds serve as corrosion inhibitors . They are added to materials to prevent corrosion, which is particularly useful in protecting metal surfaces in harsh environments. The molecular structure of thiophene-based compounds allows them to form protective layers on metals, thereby extending their lifespan .
Pharmaceutical Applications
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate is an intermediate in the synthesis of various pharmaceutical products. It has been associated with the development of anti-hypertensive medications, antineoplastic agents, and drugs with antithrombotic activity. Its versatility in drug synthesis makes it a valuable compound in medicinal chemistry .
Antimicrobial and Antifungal Agents
This compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal medications. Its ability to inhibit the growth of harmful microorganisms can be harnessed to treat infections .
Anti-inflammatory Drugs
Thiophene derivatives are known for their anti-inflammatory effects. Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate can be used to create nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain in conditions like arthritis .
Anticancer Research
The compound has shown potential in anticancer research. It can be used to synthesize molecules that target cancer cells, inhibiting their growth and proliferation. This application is crucial in the ongoing search for more effective cancer treatments .
Material Science
In material science, thiophene derivatives are utilized to create advanced materials with specific properties. For example, they can be used in the production of high-performance polymers and coatings that have applications in various industries, from automotive to aerospace .
Organic Synthesis
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate is used in organic synthesis to create a wide range of organic compounds. Its reactivity allows chemists to construct complex molecules that can have applications in multiple fields, including dyes, pigments, and other fine chemicals .
Safety and Hazards
Direcciones Futuras
Thiophene derivatives, including “Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate”, are of interest to researchers due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for thiophene derivatives.
Mecanismo De Acción
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, potentially leading to a range of biochemical changes .
Biochemical Pathways
Thiophene derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26331 g/mol ) suggests it may have suitable properties for oral absorption and distribution in the body .
Propiedades
IUPAC Name |
methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUWYJYMTZMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591627 |
Source


|
| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354811-94-2 |
Source


|
| Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)









